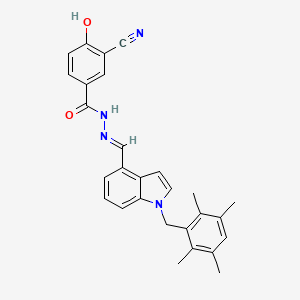
GCGR antagonist 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GCGR antagonist 2 is a compound that targets the glucagon receptor (GCGR), which plays a crucial role in glucose homeostasis. By inhibiting the action of glucagon, this compound helps in controlling blood glucose levels, making it a potential therapeutic agent for conditions like type 2 diabetes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of GCGR antagonist 2 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired antagonist properties .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry may be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
GCGR antagonist 2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to increase the oxidation state of the compound.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to decrease the oxidation state.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
科学的研究の応用
GCGR antagonist 2 has a wide range of scientific research applications:
Chemistry: Used as a tool to study glucagon receptor signaling pathways and their modulation.
Biology: Helps in understanding the role of glucagon in glucose metabolism and its impact on cellular processes.
Medicine: Potential therapeutic agent for managing type 2 diabetes by controlling blood glucose levels.
Industry: Used in the development of new drugs targeting metabolic disorders
作用機序
GCGR antagonist 2 exerts its effects by binding to the glucagon receptor, thereby inhibiting the action of glucagon. This leads to a decrease in hepatic glucose production and an overall improvement in glycemic control. The molecular targets involved include the glucagon receptor and downstream signaling pathways such as cAMP and protein kinase A .
類似化合物との比較
Similar Compounds
MK-0893: Another GCGR antagonist with similar glucose-lowering effects.
LY2409021: A potent GCGR antagonist used in clinical trials for type 2 diabetes.
Uniqueness
GCGR antagonist 2 is unique in its specific binding affinity and potency, which may offer advantages in terms of efficacy and safety profile compared to other similar compounds .
特性
分子式 |
C28H26N4O2 |
|---|---|
分子量 |
450.5 g/mol |
IUPAC名 |
3-cyano-4-hydroxy-N-[(E)-[1-[(2,3,5,6-tetramethylphenyl)methyl]indol-4-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C28H26N4O2/c1-17-12-18(2)20(4)25(19(17)3)16-32-11-10-24-22(6-5-7-26(24)32)15-30-31-28(34)21-8-9-27(33)23(13-21)14-29/h5-13,15,33H,16H2,1-4H3,(H,31,34)/b30-15+ |
InChIキー |
HNTXQDRFWJBZGO-FJEPWZHXSA-N |
異性体SMILES |
CC1=CC(=C(C(=C1C)CN2C=CC3=C(C=CC=C32)/C=N/NC(=O)C4=CC(=C(C=C4)O)C#N)C)C |
正規SMILES |
CC1=CC(=C(C(=C1C)CN2C=CC3=C(C=CC=C32)C=NNC(=O)C4=CC(=C(C=C4)O)C#N)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


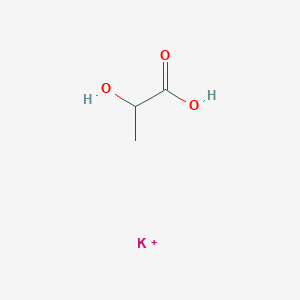
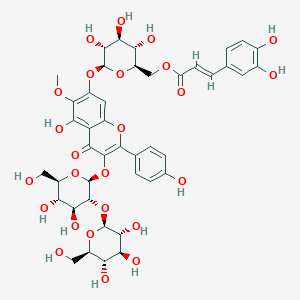
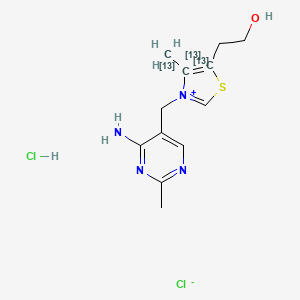
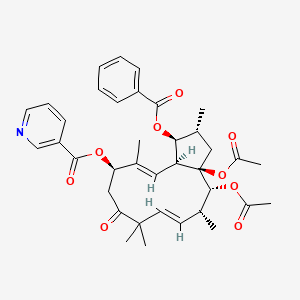





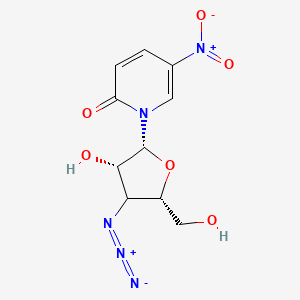
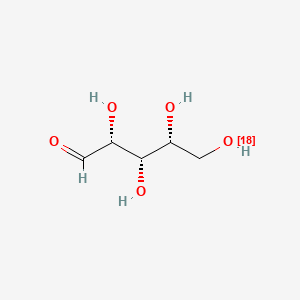
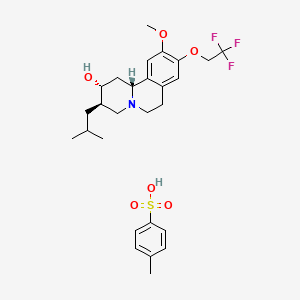
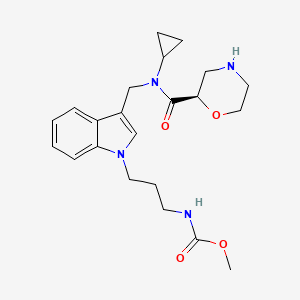
![[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanyl-3,6-dihydropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394483.png)
